molecular formula C12H13NO B14728189 (6-Nitrosocyclohex-3-en-1-yl)benzene CAS No. 6297-16-1

(6-Nitrosocyclohex-3-en-1-yl)benzene

Cat. No.: B14728189
CAS No.: 6297-16-1
M. Wt: 187.24 g/mol
InChI Key: YOCYAHGRFLIBAA-UHFFFAOYSA-N
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Description

(6-Nitrosocyclohex-3-en-1-yl)benzene is a chemical compound with the molecular formula C12H13NO It is characterized by a nitroso group attached to a cyclohexene ring, which is further bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitrosocyclohex-3-en-1-yl)benzene typically involves the nitration of cyclohexene derivatives followed by a coupling reaction with benzene. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the nitroso group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale nitration and coupling reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-Nitrosocyclohex-3-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitrocyclohexene derivatives.

    Reduction: Aminocyclohexene derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

(6-Nitrosocyclohex-3-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Nitrosocyclohex-3-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound may participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

  • (6-Nitrosocyclohex-3-en-1-yl)benzene
  • (6-Nitrosocyclohex-3-en-1-yl)phenol
  • (6-Nitrosocyclohex-3-en-1-yl)aniline

Uniqueness

This compound is unique due to its specific structural arrangement, which combines a nitroso group with a cyclohexene and benzene ring This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

6297-16-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(6-nitrosocyclohex-3-en-1-yl)benzene

InChI

InChI=1S/C12H13NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2

InChI Key

YOCYAHGRFLIBAA-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C2=CC=CC=C2)N=O

Origin of Product

United States

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